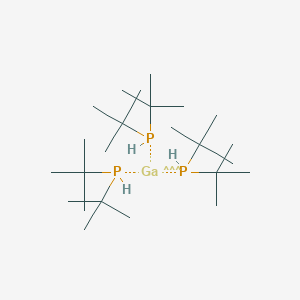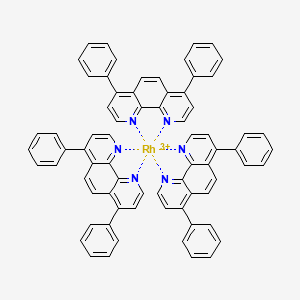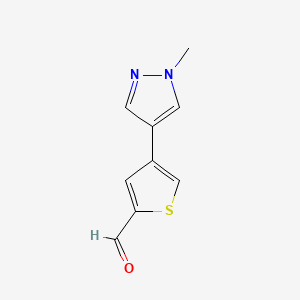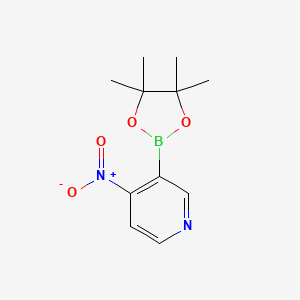![molecular formula C78H106S2Sn2 B13147599 Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane is a complex organotin compound This compound is characterized by its unique structure, which includes multiple phenyl groups and stannane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane involves multiple steps. The process typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the phenyl and stannyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane can undergo various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form stannic compounds.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The stannyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the stannyl groups may yield stannic oxides, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane involves its interaction with molecular targets through its stannyl and phenyl groups. These interactions can affect various molecular pathways, leading to changes in chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 9,9,18,18-Tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- 9,9,18,18-tetrakis(4-hexoxyphenyl)-15-(N-phenylanilino)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carboxaldehyde
Uniqueness
Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane is unique due to its specific combination of stannyl and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C78H106S2Sn2 |
|---|---|
Molecular Weight |
1345.2 g/mol |
IUPAC Name |
trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane |
InChI |
InChI=1S/C72H88S2.6CH3.2Sn/c1-5-9-13-17-21-25-29-55-33-41-59(42-34-55)71(60-43-35-56(36-44-60)30-26-22-18-14-10-6-2)65-49-51-73-69(65)63-54-68-64(53-67(63)71)70-66(50-52-74-70)72(68,61-45-37-57(38-46-61)31-27-23-19-15-11-7-3)62-47-39-58(40-48-62)32-28-24-20-16-12-8-4;;;;;;;;/h33-50,53-54H,5-32H2,1-4H3;6*1H3;; |
InChI Key |
HYJPHYWFYJGPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)[Sn](C)(C)C)C(C6=C4SC(=C6)[Sn](C)(C)C)(C7=CC=C(C=C7)CCCCCCCC)C8=CC=C(C=C8)CCCCCCCC)C9=CC=C(C=C9)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
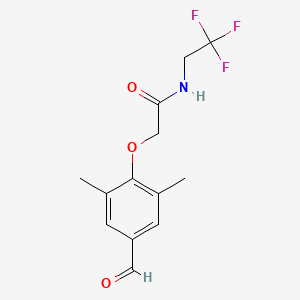
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
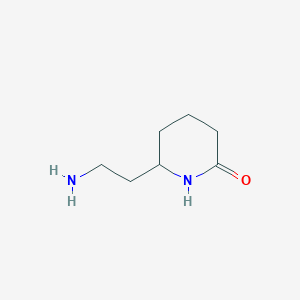
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
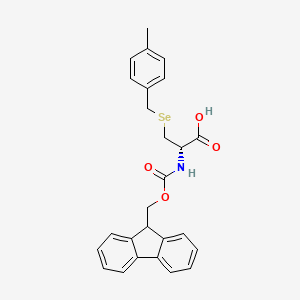

![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)

